molecular formula C12H11N3O2 B2756919 N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 371221-70-4

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2756919
CAS RN: 371221-70-4
M. Wt: 229.239
InChI Key: OJNKLANNSWKJRS-UHFFFAOYSA-N
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Description

“N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

    Xanthine Oxidase Inhibition

    • Application : N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives have been investigated as XO inhibitors (XOIs). These compounds exhibit remarkable activities against XO . Computational studies (3D-QSAR, molecular docking, and pharmacophore modeling) have provided insights into their binding modes and key interactions with XO protein residues. These findings aid in designing novel XOIs for therapeutic purposes.

Mechanism of Action

Target of Action

The primary target of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as N-benzyl-6-oxo-1H-pyridazine-3-carboxamide, is JNK2 . JNK2 is a protein kinase that plays a crucial role in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation .

Mode of Action

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide interacts with JNK2 in a selective manner . It inhibits the activation of JNK2, thereby modulating the protein’s function and leading to changes in the cellular processes that JNK2 regulates .

Biochemical Pathways

The compound affects the NF-κB/MAPK pathway . By inhibiting JNK2, it prevents the activation of this pathway, which is involved in the regulation of immune responses and inflammation . The downstream effects include a decrease in the release of inflammatory cytokines such as TNF-α and IL-6 .

Pharmacokinetics

The pharmacokinetic properties of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide are favorable. It has been found to have good bioavailability, with a reported value of 30.74% . This suggests that the compound is well-absorbed and can reach its target sites effectively.

Result of Action

The inhibition of JNK2 and the subsequent suppression of the NF-κB/MAPK pathway by N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide result in a significant reduction in inflammation . In particular, the compound has been shown to have potent anti-inflammatory activity in both mouse and human cells, leading to a decrease in the release of TNF-α and IL-6 .

Future Directions

The development of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues, such as J27, for the treatment of acute lung injury and sepsis is a promising future direction . Further studies are needed to understand the series and its potential to deliver a new treatment for these conditions.

properties

IUPAC Name

N-benzyl-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-7-6-10(14-15-11)12(17)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNKLANNSWKJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

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